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molecular formula Gd2O3 B083743 Gadolinium oxide CAS No. 11129-31-0

Gadolinium oxide

Cat. No. B083743
M. Wt: 362.5 g/mol
InChI Key: CMIHHWBVHJVIGI-UHFFFAOYSA-N
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Patent
US04563494

Procedure details

Slightly excess gadolinium oxide was dissolved in concentrated nitric acid under heating to effect the reaction. After 1 hour, the reaction liquid was filtered and the filtrate was cooled to precipitate crystalline gadolinium nitrate. Yield: 62%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
gadolinium nitrate
Yield
62%

Identifiers

REACTION_CXSMILES
[O-2].[Gd+3:2].[O-2].[O-2].[Gd+3].[N+:6]([O-:9])([OH:8])=[O:7]>>[N+:6]([O-:9])([O-:8])=[O:7].[Gd+3:2].[N+:6]([O-:9])([O-:8])=[O:7].[N+:6]([O-:9])([O-:8])=[O:7] |f:0.1.2.3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Gd+3].[O-2].[O-2].[Gd+3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the reaction liquid
FILTRATION
Type
FILTRATION
Details
was filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate crystalline gadolinium nitrate

Outcomes

Product
Details
Reaction Time
1 h
Name
gadolinium nitrate
Type
Smiles
[N+](=O)([O-])[O-].[Gd+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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